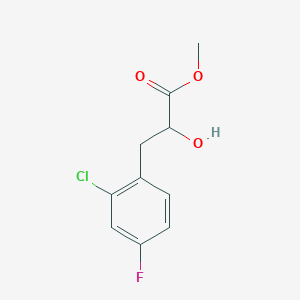

Methyl 3-(2-chloro-4-fluorophenyl)-2-hydroxypropanoate

Description

Properties

Molecular Formula |

C10H10ClFO3 |

|---|---|

Molecular Weight |

232.63 g/mol |

IUPAC Name |

methyl 3-(2-chloro-4-fluorophenyl)-2-hydroxypropanoate |

InChI |

InChI=1S/C10H10ClFO3/c1-15-10(14)9(13)4-6-2-3-7(12)5-8(6)11/h2-3,5,9,13H,4H2,1H3 |

InChI Key |

HHAMUKHESVTXMG-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C(CC1=C(C=C(C=C1)F)Cl)O |

Origin of Product |

United States |

Preparation Methods

Esterification of 3-(2-chloro-4-fluorophenyl)-2-hydroxypropanoic Acid

The principal and most documented preparation route for methyl 3-(2-chloro-4-fluorophenyl)-2-hydroxypropanoate is the esterification of its corresponding hydroxy acid with methanol. This method is widely employed due to its straightforwardness and efficiency.

$$

\text{3-(2-chloro-4-fluorophenyl)-2-hydroxypropanoic acid} + \text{Methanol} \xrightarrow[\text{Reflux}]{\text{Acid catalyst}} \text{Methyl 3-(2-chloro-4-fluorophenyl)-2-hydroxypropanoate} + \text{Water}

$$

- Catalyst: Strong acids such as sulfuric acid or hydrochloric acid are commonly used to catalyze the esterification.

- Solvent: Methanol acts both as a solvent and reactant.

- Temperature: Reflux conditions (approximately 65–70°C) are maintained to drive the reaction to completion.

- Time: Reaction times typically range from 4 to 24 hours depending on scale and desired conversion.

- Water Removal: Continuous removal of water formed during the reaction is often employed to shift equilibrium toward ester formation.

- Protonation of the carboxyl group increases electrophilicity, facilitating nucleophilic attack by methanol.

- The hydroxy group on the propanoate backbone remains intact, preserving the compound's chiral center and functional integrity.

Synthesis of the Acid Precursor

The synthesis of 3-(2-chloro-4-fluorophenyl)-2-hydroxypropanoic acid, the key precursor, typically involves:

- Aromatic substitution reactions to introduce chlorine and fluorine substituents onto the phenyl ring.

- Aldol-type or cyanohydrin reactions to construct the hydroxypropanoic acid backbone.

- Use of chiral catalysts or optically active starting materials to control stereochemistry at the hydroxy-bearing carbon.

This precursor's purity and stereochemical integrity are critical for the quality of the final ester product.

Reaction Conditions and Optimization

| Parameter | Typical Range/Condition | Effect on Yield/Purity |

|---|---|---|

| Catalyst | Sulfuric acid (0.1–1.0 equiv) | Higher catalyst loading increases rate but may cause side reactions |

| Temperature | Reflux (~65–70°C) | Ensures complete esterification; higher temps risk racemization |

| Reaction Time | 4–24 hours | Longer times improve conversion but may degrade product |

| Solvent | Methanol (excess) | Excess methanol drives equilibrium forward |

| Water Removal | Dean-Stark apparatus or molecular sieves | Enhances yield by shifting equilibrium |

Optimization studies indicate that maintaining moderate reflux temperatures with controlled acid catalyst amounts yields the best balance of conversion and stereochemical retention.

Purification Techniques

Post-reaction, purification is essential to isolate high-purity methyl 3-(2-chloro-4-fluorophenyl)-2-hydroxypropanoate:

- Recrystallization: Using ethanol/water mixtures at low temperatures (4°C) to obtain crystalline product.

- Chromatography: Preparative high-performance liquid chromatography with C18 reverse-phase columns can separate impurities and unreacted starting materials.

- Distillation: Under reduced pressure to remove residual methanol and volatile impurities.

Analytical Characterization

To confirm the structure and purity of the synthesized compound, the following techniques are employed:

| Technique | Purpose | Typical Observations |

|---|---|---|

| Nuclear Magnetic Resonance (¹H and ¹³C NMR) | Structural confirmation of aromatic, hydroxypropanoate moieties | Chemical shifts consistent with aromatic protons, ester methyl group, and hydroxyl-bearing carbon |

| Infrared Spectroscopy (IR) | Identification of functional groups | Ester carbonyl stretch ~1735 cm⁻¹; hydroxyl broad peak ~3300 cm⁻¹ |

| Mass Spectrometry (MS) | Molecular weight confirmation | Molecular ion peak at m/z ~232.64 (M+) |

| Chiral High-Performance Liquid Chromatography (HPLC) | Enantiomeric purity assessment | Single peak for enantiomer; retention times compared to standards |

| Elemental Analysis | Confirmation of elemental composition | Matches theoretical C, H, Cl, F, O percentages |

Summary Table of Preparation Methods

| Method | Reagents/Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Acid-Catalyzed Esterification | 3-(2-chloro-4-fluorophenyl)-2-hydroxypropanoic acid, methanol, H2SO4/HCl, reflux | High yield, straightforward, scalable | Requires acid handling, potential racemization |

| Direct Methylation | Diazomethane or methyl iodide | Rapid reaction | Hazardous reagents, less selective |

| Enzymatic Esterification | Lipase catalysts, mild conditions | Stereoselective, environmentally friendly | Limited reports, slower reaction |

Research Findings and Considerations

- The presence of both chlorine and fluorine substituents on the aromatic ring influences the electronic environment, potentially affecting reaction kinetics and product stability.

- Maintaining stereochemical integrity during esterification is critical, as the hydroxypropanoate moiety is chiral.

- Acid-catalyzed esterification remains the most reliable and commonly used method, with optimization focusing on balancing reaction time, temperature, and catalyst concentration.

- Purification and analytical characterization are essential to ensure the compound's suitability for further applications, particularly in medicinal chemistry.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-chloro-4-fluorophenyl)-2-hydroxypropanoate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The chloro and fluoro substituents on the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: Formation of 3-(2-chloro-4-fluorophenyl)-2-oxopropanoate.

Reduction: Formation of 3-(2-chloro-4-fluorophenyl)-2-hydroxypropanol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-(2-chloro-4-fluorophenyl)-2-hydroxypropanoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 3-(2-chloro-4-fluorophenyl)-2-hydroxypropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and fluoro substituents on the phenyl ring can enhance its binding affinity and selectivity towards these targets. The hydroxyl and ester groups can participate in hydrogen bonding and other interactions, contributing to its overall biological activity.

Comparison with Similar Compounds

Halogen Substitution Patterns

- The 2-chloro-4-fluoro substitution in the target compound contrasts with 4-chloro (e.g., Methyl 3-(4-chlorophenyl)-3-oxopropanoate ) or 4-fluoro (e.g., (R)-Methyl 3-(4-fluorophenyl)-2-hydroxypropanoate ). Mixed halogens may enhance electronic effects, influencing reactivity or binding interactions compared to single-halogen analogs.

- The 2-methyl-4-fluoro variant (Methyl 3-(4-fluoro-2-methylphenyl)-2-hydroxypropanoate ) replaces chlorine with methyl, reducing electronegativity but increasing steric bulk.

Functional Group Variations

- Hydroxyl vs. Amino Groups: The hydroxyl group in the target compound differs from the amino group in Methyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride . The amino derivative’s hydrochloride salt likely improves aqueous solubility, whereas the hydroxyl group may participate in hydrogen bonding or metabolic pathways.

- Ketone vs.

Stereochemical Considerations

- The (R)-enantiomer of Methyl 3-(4-fluorophenyl)-2-hydroxypropanoate highlights the role of chirality in biological systems. The target compound’s stereochemistry is unspecified in the evidence, but enantiomeric purity could critically influence pharmacological activity.

Biological Activity

Methyl 3-(2-chloro-4-fluorophenyl)-2-hydroxypropanoate, identified by its CAS number 1481697-83-9, is a compound that has garnered attention in various fields of biological research. This article delves into its biological activity, exploring its mechanisms, effects on different biological systems, and potential applications in medicine.

The biological activity of Methyl 3-(2-chloro-4-fluorophenyl)-2-hydroxypropanoate can be attributed to its structural characteristics, particularly the presence of the chloro and fluoro substituents on the aromatic ring. These modifications may enhance the compound's interaction with biological targets, including enzymes and receptors.

Antitumor Activity

Preliminary studies suggest that compounds with structural similarities exhibit significant antitumor activity. For example, spirooxindoles have been reported to inhibit tumor growth effectively . Although direct evidence for Methyl 3-(2-chloro-4-fluorophenyl)-2-hydroxypropanoate's antitumor properties is still emerging, its potential as an MDM2 inhibitor could position it as a candidate for further investigation in cancer treatment.

Cytotoxicity and Cellular Effects

The cytotoxic effects of halogenated phenyl compounds on various cell lines have been documented. For instance, some studies have demonstrated that these compounds can induce apoptosis in cancer cells through mechanisms involving caspase activation and PARP cleavage . The specific cytotoxic profile of Methyl 3-(2-chloro-4-fluorophenyl)-2-hydroxypropanoate remains to be elucidated but may follow similar pathways.

Structure-Activity Relationship (SAR)

A detailed structure-activity relationship study is essential to understand how modifications to the methyl ester and aromatic ring influence biological activity. For example:

| Compound | Modification | Biological Activity |

|---|---|---|

| Compound A | No substitutions | Low activity |

| Compound B | Fluoro substitution | Moderate activity |

| Methyl 3-(2-chloro-4-fluorophenyl)-2-hydroxypropanoate | Chloro and fluoro substitutions | Potential high activity |

This table illustrates how structural changes can significantly impact the biological efficacy of related compounds.

Pharmacokinetics

Understanding the pharmacokinetics of Methyl 3-(2-chloro-4-fluorophenyl)-2-hydroxypropanoate is crucial for determining its therapeutic potential. Factors such as absorption, distribution, metabolism, and excretion (ADME) will influence its bioavailability and effectiveness in clinical settings.

Q & A

Basic Research Questions

Q. What are common synthetic strategies for preparing Methyl 3-(2-chloro-4-fluorophenyl)-2-hydroxypropanoate, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves halogenated aromatic precursors, such as 2-chloro-4-fluorobenzene derivatives, coupled with hydroxypropanoate ester formation. Key steps include:

- Friedel-Crafts alkylation or condensation reactions to introduce the substituted phenyl group.

- Esterification under acidic or enzymatic catalysis to form the methyl ester.

- Hydroxylation via oxidation or hydroxyl-group retention during synthesis.

Factors like solvent polarity (e.g., dichloromethane vs. DMF), temperature (60–100°C), and catalysts (e.g., H₂SO₄ for esterification) critically impact yield and purity. For stereochemical control, chiral auxiliaries or asymmetric catalysis may be employed .

Q. How is the compound characterized using spectroscopic and chromatographic techniques?

- Methodological Answer :

- NMR : H and C NMR confirm the aromatic substitution pattern (e.g., chlorine and fluorine coupling constants) and ester linkage. For example, the methyl ester group appears as a singlet near δ 3.6–3.8 ppm .

- HPLC-MS : Reversed-phase HPLC with C18 columns (acetonitrile/water mobile phase) separates impurities, while high-resolution MS validates molecular weight (e.g., [M+H]⁺ at m/z 246.04).

- IR Spectroscopy : Hydroxyl (O–H stretch, ~3400 cm⁻¹) and ester (C=O stretch, ~1720 cm⁻¹) functional groups are diagnostic .

Advanced Research Questions

Q. What crystallographic methods are used to resolve the compound’s 3D structure, and how do software tools like SHELX refine experimental data?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:

- Data Collection : A Bruker SMART CCD diffractometer (Mo Kα radiation, λ = 0.71073 Å) measures reflection intensities.

- Structure Solution : Direct methods in SHELXS or charge-flipping in SHELXD generate initial models.

- Refinement : SHELXL refines atomic positions and thermal parameters using least-squares minimization. Disordered regions (e.g., rotating ester groups) require constraints or split-site modeling. Example unit cell parameters for similar compounds:

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a, b, c (Å) | 11.464, 12.023, 15.118 |

| β (°) | 101.73 |

| Resolution (Å) | 0.84 |

Q. How can researchers address contradictions between spectroscopic data and computational modeling results?

- Methodological Answer : Discrepancies often arise from dynamic effects (e.g., solvent interactions in NMR vs. gas-phase DFT calculations). Strategies include:

- Solvent Correction : Apply implicit solvent models (e.g., PCM in Gaussian) to computational data.

- Conformational Sampling : Use molecular dynamics (MD) simulations to account for rotameric states of the hydroxypropanoate group.

- Cross-Validation : Compare experimental H-C HSQC correlations with computed chemical shifts (e.g., using ACD/Labs or ChemAxon). If crystallographic data conflicts with NMR, check for polymorphism or crystal packing effects .

Q. What strategies enable enantioselective synthesis, and how is enantiomeric excess (ee) validated?

- Methodological Answer :

- Chiral Catalysts : Use Sharpless epoxidation or Jacobsen hydrolytic kinetic resolution (HKR) for asymmetric induction.

- Chiral HPLC : Employ columns with cellulose tris(3,5-dimethylphenylcarbamate) to separate enantiomers (retention time differences ≥ 2 min).

- X-ray Crystallography : Assign absolute configuration via anomalous scattering (e.g., Cu Kα radiation with a Flack parameter near 0).

- Circular Dichroism (CD) : Compare experimental CD spectra with DFT-simulated spectra for stereochemical confirmation .

Applied Research Questions

Q. How can the compound’s bioactivity be evaluated in antimicrobial assays, and what controls are essential?

- Methodological Answer :

- MIC Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (CLSI guidelines). Include positive controls (e.g., ciprofloxacin) and solvent controls (DMSO ≤ 1%).

- Cytotoxicity : Use MTT assays on mammalian cells (e.g., HEK293) to assess selectivity.

- Mechanistic Studies : Perform time-kill curves and SEM imaging to evaluate membrane disruption .

Q. What computational approaches predict the compound’s metabolic stability and toxicity?

- Methodological Answer :

- ADMET Prediction : Tools like SwissADME estimate metabolic sites (e.g., ester hydrolysis by esterases).

- Docking Studies : AutoDock Vina models interactions with cytochrome P450 enzymes (e.g., CYP3A4) to predict oxidation pathways.

- ToxCast Data : Screen for endocrine disruption potential using EPA’s ToxCast database .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.